2-Fluoro-4-formyl-6-methoxyphenylboronic acid
Overview
Description
2-Fluoro-4-formyl-6-methoxyphenylboronic acid is a boronic acid derivative known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .
Synthesis Analysis
This compound can be synthesized using Suzuki-Miyaura cross-coupling reactions . It is also used as a reactant in the preparation of functionally selective allosteric modulators of GABAA receptors and inhibitors of the checkpoint kinase Wee1 .Molecular Structure Analysis
The molecular formula of this compound is C8H8BFO4 . It has a molecular weight of 197.96 .Chemical Reactions Analysis
This compound is involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It is also used in the preparation of functionally selective allosteric modulators of GABAA receptors and inhibitors of the checkpoint kinase Wee1 .Scientific Research Applications
Antifungal Activity
Formylphenylboronic acids, including isomers with fluoro substituents, have been demonstrated to possess antifungal properties against strains such as Aspergillus, Fusarium, Penicillium, and Candida. The position of the fluorine substituent significantly influences the antifungal activity, indicating the potential of fluoro-substituted phenylboronic acids in developing new antifungal agents (Borys et al., 2019).
Fluorescence Quenching Studies
Research into the fluorescence quenching of boronic acid derivatives, including fluoro-substituted phenylboronic acids, has been conducted to understand their interactions with quenchers like aniline. This research is valuable for developing fluorescence-based sensors and studying the dynamics of these compounds in various environments (Geethanjali et al., 2015).
Hybrid Nanomaterials
The incorporation of fluoro-substituted phenylboronic acids into hybrid materials, such as those involving carbon nanotubes, has been explored. These studies aim to understand how these compounds can enhance the properties of nanomaterials for various applications, including catalysis and material science (Monteiro et al., 2015).
Spectroscopic Studies
Spectroscopic investigations have been carried out on fluoro and formyl analogues of phenylboronic acids to understand their adsorption mechanisms and structural properties. These studies are crucial for the development of sensors and for understanding the surface interactions of these compounds (Piergies et al., 2013).
Tautomeric Equilibria
Research into the tautomeric equilibria of fluoro-substituted 2-formylphenylboronic acids sheds light on their structural and electronic properties. Understanding these equilibria is important for the design of pharmaceuticals and advanced materials (Kowalska et al., 2016).
Mechanism of Action
Target of Action
2-Fluoro-4-formyl-6-methoxyphenylboronic acid is a boronic acid derivative Boronic acids are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can influence various biochemical processes .
Mode of Action
The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during a process known as transmetalation . This reaction is part of a broader mechanism that results in the formation of carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely applied in organic synthesis, particularly in the formation of carbon-carbon bonds . The compound’s participation in this reaction can influence various downstream effects, depending on the specific context of the reaction .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which can influence their bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the nature of these compounds and their interactions with biological systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the specific reaction conditions can significantly impact the compound’s action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Fluoro-4-formyl-6-methoxyphenylboronic acid are largely tied to its boronic acid moiety. Boronic acids are known to interact with various biomolecules, including enzymes and proteins
Cellular Effects
As a boronic acid derivative, it may influence cell function through its potential interactions with various biomolecules within the cell .
Molecular Mechanism
It is known that boronic acids can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations could potentially influence gene expression, enzyme activity, and biomolecular interactions within the cell.
Metabolic Pathways
Boronic acids are known to be involved in a variety of chemical transformations, which could potentially influence metabolic pathways .
Properties
IUPAC Name |
(2-fluoro-4-formyl-6-methoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-7-3-5(4-11)2-6(10)8(7)9(12)13/h2-4,12-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDGFTBBTUZNGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C=O)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216970 | |
Record name | Boronic acid, B-(2-fluoro-4-formyl-6-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901216970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-10-1 | |
Record name | Boronic acid, B-(2-fluoro-4-formyl-6-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2-fluoro-4-formyl-6-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901216970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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